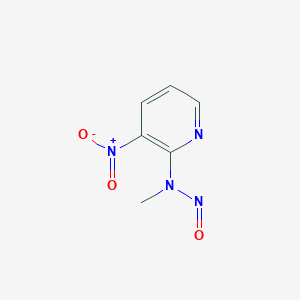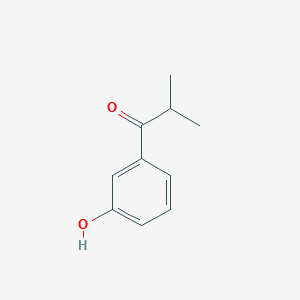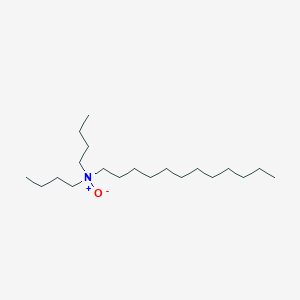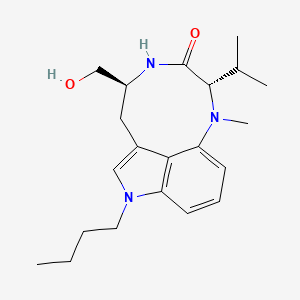![molecular formula C7H11ClO3 B14336955 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane CAS No. 97190-84-6](/img/no-structure.png)
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloropropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane typically involves the reaction of 3-chloroprop-1-en-2-ol with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Propyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-ethyl-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-phenyl-1,3-dioxolane
Uniqueness
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is unique due to the presence of the methyl group on the dioxolane ring, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where such properties are desired.
Propriétés
| 97190-84-6 | |
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
2-(3-chloroprop-1-en-2-yloxy)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H11ClO3/c1-6(5-8)11-7(2)9-3-4-10-7/h1,3-5H2,2H3 |
Clé InChI |
KNKWPPWVMLFFNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)OC(=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)





![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)

